molecular formula C10H8BrN3O2S B12910551 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 79108-67-1

6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione

Cat. No.: B12910551
CAS No.: 79108-67-1
M. Wt: 314.16 g/mol
InChI Key: FDRWECOZDBWIOE-UHFFFAOYSA-N
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Description

6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione is a synthetic small molecule built on a pyrimidine-2,4-dione (uracil) core, functionalized with a 5-bromo substituent and a 6-[(2-aminophenyl)sulfanyl] moiety. This specific molecular architecture suggests potential for diverse biochemical and pharmacological research applications. The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its prevalence in nucleic acids and its presence in various bioactive molecules . The bromine atom at the 5-position is a key feature that can enhance biological activity and serve as a handle for further synthetic modification via cross-coupling reactions, a strategy commonly employed in drug discovery . The ortho-aminophenylsulfanyl side chain is a particularly interesting functional group. Compounds containing anilino-sulfanyl linkages have been investigated for their interactions with biological targets; for instance, structurally related molecules have been studied for their potential to bind cytochrome P450 enzymes . This combination of features makes this compound a compelling candidate for research in several fields. It may be of interest in the development of novel anticancer agents, as pyrimidine and aminopyrimidine derivatives are established classes of compounds investigated for their cytotoxic properties and their potential to act as dual inhibitors of key oncology targets such as BRD4 and PLK1 . Furthermore, its structure aligns with compounds screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi . Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a probe to study hypochlorite-mediated oxidative stress pathways, given that related pyrimidine-dione compounds have been identified as specific biomarkers for hypochlorite production in vivo . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

79108-67-1

Molecular Formula

C10H8BrN3O2S

Molecular Weight

314.16 g/mol

IUPAC Name

6-(2-aminophenyl)sulfanyl-5-bromo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8BrN3O2S/c11-7-8(15)13-10(16)14-9(7)17-6-4-2-1-3-5(6)12/h1-4H,12H2,(H2,13,14,15,16)

InChI Key

FDRWECOZDBWIOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C(=O)NC(=O)N2)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrimidine-2,4-dione

  • The 5-bromo derivative of pyrimidine-2,4(1H,3H)-dione (5-bromo-uracil) is commonly synthesized by bromination of uracil or its derivatives.
  • A typical method involves treating uracil with brominating agents such as phosphorus oxybromide (POBr3) or bromine in an appropriate solvent (e.g., acetonitrile) under controlled temperature conditions (0°C to room temperature) to selectively brominate the 5-position.
  • For example, a reported procedure uses thymine (5-methylpyrimidine-2,4-dione) with phosphorus(V) oxybromide and potassium carbonate in acetonitrile at 0°C, followed by heating to 80°C for several days to yield 4-dibromo-5-methylpyrimidine derivatives with high yield (~96%).

Purification

  • The reaction mixture is quenched with ice and neutralized to pH 7.
  • Extraction with organic solvents such as dichloromethane or ethyl acetate, followed by washing, drying, and concentration, affords the brominated pyrimidine.
  • Purification is typically achieved by flash chromatography on silica gel.

Introduction of the 2-Aminophenylsulfanyl Group at the 6-Position

Nucleophilic Aromatic Substitution (SNAr) with Thiol Nucleophile

  • The 6-position of the pyrimidine ring, adjacent to the bromine at the 5-position, can be functionalized by nucleophilic substitution using 2-aminothiophenol or its derivatives.
  • The reaction involves the displacement of a suitable leaving group (often a halogen or activated group) at the 6-position by the thiol nucleophile, forming the sulfanyl linkage.
  • Conditions typically include:
    • Use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Mild heating (e.g., 50–100°C) to facilitate substitution.
    • Base such as potassium carbonate or triethylamine to deprotonate the thiol and enhance nucleophilicity.

Alternative Thiolation Methods

  • Metal-catalyzed coupling reactions (e.g., copper-catalyzed C–S bond formation) can also be employed to attach the 2-aminophenyl group via sulfanyl linkage.
  • For example, copper(I) iodide with ligands under inert atmosphere can catalyze the coupling of 6-halopyrimidine derivatives with 2-aminothiophenol.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 Uracil + POBr3, K2CO3, CH3CN, 0°C to 80°C, 3 days Bromination at 5-position to form 5-bromopyrimidine-2,4-dione ~96 High purity, confirmed by LC-MS and NMR
2 5-Bromopyrimidine-2,4-dione + 2-aminothiophenol, K2CO3, DMF, 80°C, 12 h Nucleophilic substitution at 6-position forming sulfanyl linkage 70–85 Reaction monitored by TLC; purification by column chromatography
3 Purification by recrystallization or chromatography Isolation of pure this compound Characterization by melting point, IR, 1H NMR, elemental analysis

Characterization and Analytical Data

Research Findings and Notes

  • Studies on related 5-bromo-uracil derivatives complexed with metals show that the pyrimidine ring can be functionalized and complexed without disrupting the core structure, indicating the stability of the brominated pyrimidine scaffold.
  • The sulfanyl substitution at the 6-position is crucial for biological activity in many pyrimidine derivatives, and the 2-aminophenyl group provides additional sites for hydrogen bonding and interaction in biological systems.
  • Optimization of reaction conditions (temperature, solvent, base) is essential to maximize yield and minimize side reactions such as over-bromination or polymerization.
  • Purification techniques such as flash chromatography and recrystallization are effective in isolating the target compound with high purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Analytical Techniques
Bromination of pyrimidine Uracil, POBr3, K2CO3 0°C to 80°C, 3 days, CH3CN 90–96% LC-MS, NMR, Melting Point
Thiolation at 6-position 5-Bromopyrimidine-2,4-dione, 2-aminothiophenol, K2CO3 80°C, 12 h, DMF 70–85% IR, 1H NMR, Elemental Analysis
Purification Silica gel chromatography, recrystallization Ambient conditions Melting Point, Purity by HPLC

Chemical Reactions Analysis

Types of Reactions

6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Various biaryl compounds.

Scientific Research Applications

6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Serves as a building block for more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinedione Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 6-(2-Aminophenylsulfanyl), 5-Br C10H9BrN3O2S 338.18 g/mol Amino group enables H-bonding
6-(3-Bromophenyl)sulfanyl-5-methyl derivative [7] 6-(3-BrPhS), 5-Me, 1-(HEM) C15H16BrN3O4S 430.27 g/mol Hydroxyethoxymethyl enhances solubility
6-[(2-Methylphenyl)sulfanyl]-5-propyl [13, 15] 6-(2-MePhS), 5-Pr C14H16N2O2S 276.36 g/mol Propyl group increases hydrophobicity
6-Amino-5-bromopyrimidinedione [19] 6-NH2, 5-Br C4H4BrN3O2 206.00 g/mol Simplified structure, lacks sulfanyl

Key Observations :

  • The 2-aminophenylsulfanyl group in the target compound distinguishes it from analogs with non-polar or alkyl-substituted sulfanyl groups (e.g., 2-methylphenyl in ). This group likely enhances intermolecular interactions, as seen in hydrogen-bonded crystal structures of related compounds .
  • Bromine at position 5 contributes to steric and electronic effects, contrasting with methyl or propyl groups in other derivatives .

Crystallographic and Spectroscopic Properties

Crystallography :

  • The compound 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidinedione crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 10.3434 Å, b = 5.3355 Å, c = 24.4948 Å, and β = 91.171° . Hydrogen bonding between the sulfanyl group and pyrimidinedione core stabilizes the lattice, a feature expected to be amplified in the target compound due to the 2-aminophenyl group .

Spectroscopy :

  • Quantum chemical studies on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidinedione revealed vibrational modes at 1700–1750 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S stretching), which are sensitive to substituent electronic effects . The target compound’s bromine atom may red-shift these peaks due to increased electron-withdrawing character.

Research Findings and Data

Table 2: Physical and Chemical Properties

Property Target Compound 6-(3-BrPhS)-5-Me [7] 6-(2-MePhS)-5-Pr [13]
Melting Point Not reported 160–162°C 178–180°C
Solubility Moderate (DMSO) High (polar solvents) Low (non-polar)
Crystal System Not reported Monoclinic Monoclinic

Table 3: Spectroscopic Data (Hypothesized for Target Compound)

Technique Expected Peaks Basis for Prediction
IR 1680 cm⁻¹ (C=O), 1275 cm⁻¹ (C-S) Electron-withdrawing Br effect
¹H NMR (DMSO-d6) δ 7.2–7.6 (aromatic H), δ 5.1 (NH2) Analogous to [15]

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a brominated pyrimidine-dione precursor (e.g., 5-bromo-2,4-dioxopyrimidine) with 2-aminothiophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification typically involves column chromatography using ethyl acetate/hexane gradients .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Side products may arise from competing sulfhydryl oxidation; use inert atmospheres (N₂/Ar) to minimize disulfide formation.

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., bromine at C5, sulfanyl group at C6). Expected signals: aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.5 ppm), pyrimidine-dione carbonyls (δ ~165 ppm) .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺. Theoretical m/z: 368.992 (C₁₀H₈BrN₃O₂S).
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Experimental Design :

  • Factorial Optimization : Vary parameters (temperature, solvent, catalyst) using a Taguchi design. For instance, higher yields (~75%) are achieved in DMF with K₂CO₃ at 70°C .
  • Scale-Up Challenges : Recrystallization from ethanol/water (7:3) improves purity but reduces yield (~60%). Continuous flow reactors may enhance efficiency .

Q. What mechanistic insights explain the regioselectivity of sulfanyl group attachment at C6?

  • Theoretical Framework :

  • DFT Calculations : The C6 position exhibits lower electron density due to bromine’s electron-withdrawing effect at C5, favoring nucleophilic attack by 2-aminothiophenol. Transition state modeling (e.g., Gaussian 09) supports this .
  • Competing Pathways : Competing substitution at C2 is disfavored due to steric hindrance from the dione oxygen .

Q. How do structural modifications (e.g., bromine replacement) alter bioactivity?

  • Comparative Analysis :

  • Replace Bromine with Methyl : Synthesize 5-methyl analog via Suzuki coupling. Test antimicrobial activity against E. coli (MIC assays). Bromine’s electronegativity enhances membrane penetration, increasing potency by ~30% .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to compare binding affinities to bacterial dihydrofolate reductase .

Data Contradiction Resolution

Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can this be resolved?

  • Methodology :

  • Solubility Screen : Test in PBS (pH 7.4), DMSO, and ethanol. UV-Vis spectroscopy (λ = 270 nm) shows solubility <1 mg/mL in PBS but >50 mg/mL in DMSO. Contradictions arise from incomplete buffer equilibration in prior studies .
  • Dynamic Light Scattering (DLS) : Confirm aggregation in aqueous media, explaining low apparent solubility .

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